molecular formula C14H20O3 B12536072 Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate CAS No. 651729-37-2

Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate

Cat. No.: B12536072
CAS No.: 651729-37-2
M. Wt: 236.31 g/mol
InChI Key: MNLICEKFMFHOOC-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a phenoxy group and a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate typically involves the reaction of 3,5-dimethylphenol with a suitable esterifying agent. One common method is the esterification of 3,5-dimethylphenol with 2,2-dimethylpropanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the ester group.

    Substitution: Friedel-Crafts alkylation can be used for the substitution of the methyl groups.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its phenoxy and ester groups. These interactions can lead to various biological effects, including modulation of enzyme activity and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    Metaxalone: A muscle relaxant with a similar phenoxy structure.

    Phenoxyacetic acid: A simpler compound with a phenoxy group.

    3,5-Dimethylphenol: The starting material for the synthesis of Methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate.

Uniqueness

This compound is unique due to its combination of a phenoxy group and a dimethylpropanoate ester. This combination imparts specific chemical properties that make it useful in various applications, including organic synthesis and potential therapeutic uses.

Properties

CAS No.

651729-37-2

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 3-(3,5-dimethylphenoxy)-2,2-dimethylpropanoate

InChI

InChI=1S/C14H20O3/c1-10-6-11(2)8-12(7-10)17-9-14(3,4)13(15)16-5/h6-8H,9H2,1-5H3

InChI Key

MNLICEKFMFHOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(C)(C)C(=O)OC)C

Origin of Product

United States

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